REACTION_CXSMILES
|
C([NH:8][CH:9]([C:16]([O:21][CH3:22])([O:19][CH3:20])[CH2:17][F:18])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH:9]([C:16]([O:21][CH3:22])([O:19][CH3:20])[CH2:17][F:18])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The crude mixture was filtered through a pad of Celite® (96 g)
|
Type
|
WASH
|
Details
|
washed with methanol (160 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)OCC)C(CF)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |